molecular formula C19H23NO4 B12425431 Boc-Pip-alkyne-Ph-COOH

Boc-Pip-alkyne-Ph-COOH

Cat. No.: B12425431
M. Wt: 329.4 g/mol
InChI Key: MXFYILJORTXNER-UHFFFAOYSA-N
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Description

This compound is composed of alkyl chains and is utilized in the synthesis of various PROTACs . PROTACs are a novel class of molecules that can selectively degrade target proteins, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Pip-alkyne-Ph-COOH involves multiple steps, starting with the protection of piperidine with a Boc (tert-butoxycarbonyl) group. The protected piperidine is then subjected to an alkylation reaction with an alkyne-containing reagent. The final step involves the coupling of the alkyne derivative with a benzoic acid derivative under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results.

Chemical Reactions Analysis

Types of Reactions

Boc-Pip-alkyne-Ph-COOH undergoes various chemical reactions, including:

    Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.

    Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    CuAAC Reaction: Copper catalysts and azide-containing molecules are commonly used.

    Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

    Triazoles: Formed from CuAAC reactions.

    Substituted Derivatives: Formed from substitution reactions.

Scientific Research Applications

Boc-Pip-alkyne-Ph-COOH is widely used in scientific research, particularly in the following areas:

    Chemistry: As a PROTAC linker, it is used to synthesize PROTACs that can selectively degrade target proteins.

    Biology: It aids in studying protein functions and interactions by enabling targeted protein degradation.

    Medicine: PROTACs synthesized using this compound have potential therapeutic applications, including cancer treatment.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

Boc-Pip-alkyne-Ph-COOH functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This recruitment leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the androgen receptor in prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

    ARD-266: Another PROTAC linker that effectively induces degradation of androgen receptor protein in prostate cancer cell lines.

    PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.

    Alkyl/Ether Linkers: Similar to Boc-Pip-alkyne-Ph-COOH in composition and function.

Uniqueness

This compound is unique due to its specific alkyne group, which allows for efficient click chemistry reactions. This property makes it highly versatile in synthesizing a wide range of PROTACs .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethynyl]benzoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-10-15(11-13-20)5-4-14-6-8-16(9-7-14)17(21)22/h6-9,15H,10-13H2,1-3H3,(H,21,22)

InChI Key

MXFYILJORTXNER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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